3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-3-4-13(7-11(10)2)21(19,20)17-12-8-15-14-5-6-16-18(14)9-12/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOMINHKKCUZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the reaction of appropriate pyrazolo[1,5-a]pyrimidine derivatives with benzenesulfonamide moieties. Various synthetic strategies have been developed to produce this compound efficiently, often utilizing methods such as condensation reactions and coupling techniques under specific conditions to enhance yield and purity.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation across various cancer types. One study highlighted that certain pyrazole derivatives demonstrated potent activity against leukemia cell lines, suggesting a broad spectrum of anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have shown efficacy against various pathogens, including bacteria and protozoa. For example, compounds similar to this compound have been reported to possess antileishmanial activity against Leishmania infantum and Leishmania amazonensis, with IC50 values indicating their potential as therapeutic agents .
Inhibition of Kinases
Another significant application of this compound lies in its ability to inhibit specific kinases involved in cancer progression and other diseases. For instance, related pyrazolo[1,5-a]pyrimidine compounds have been identified as inhibitors of B-raf kinase and phosphoinositide 3-kinase (PI3K), which are critical targets in cancer therapy . The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.
Anticancer Efficacy Study
In a detailed study assessing the anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | HL-60 | 0.5 |
| B | MCF-7 | 0.8 |
| C | A549 | 0.7 |
Antileishmanial Activity Study
A separate investigation focused on the antileishmanial properties of sulfonamide derivatives containing the pyrazolo[1,5-a]pyrimidine scaffold demonstrated promising results. The study compared the efficacy of these compounds against Leishmania species with existing treatments like pentamidine.
| Compound | L. infantum IC50 (µM) | L. amazonensis IC50 (µM) |
|---|---|---|
| 3b | 0.059 | 0.070 |
| 3e | 0.065 | 0.072 |
These findings underscore the potential for developing new treatments for leishmaniasis based on this chemical structure .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the suppression of NF-κB and IL-6 activation, leading to reduced tumor growth .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives are highly tunable, with modifications at positions 3, 5, 6, and 7 significantly altering biological activity. Below is a comparison of key analogs:
Key Observations :
- Electron-Donating vs. In contrast, the 3,4-dimethyl groups in the target compound increase hydrophobicity, favoring passive diffusion across lipid membranes .
- Sulfonamide Positioning : The direct N-linkage of the benzenesulfonamide in the target compound contrasts with analogs like 3a , where the sulfonamide is part of a diazenyl-linked benzene ring. This structural difference may alter binding kinetics to ATP-binding pockets in kinases .
Biological Activity
3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The biological activity of this compound primarily involves the inhibition of specific kinases. Notably, it has been identified as a potent inhibitor of the Pim-1 kinase, which plays a crucial role in cell proliferation and survival. The inhibition of Pim-1 can lead to decreased phosphorylation of substrates such as BAD (BCL-2 antagonist of cell death), thereby promoting apoptosis in cancer cells .
Table 1: Inhibition Potency Against Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | Pim-1 | 45 |
| Other Pyrazolo Compounds | Flt-3 | Varies |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antibacterial and antibiofilm activities. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 0.062 to 0.25 µg/mL . The ability to disrupt biofilm formation is particularly noteworthy as biofilms contribute to persistent infections.
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.125 | 0.0625 |
| Pyrazolo Derivative 6 | Escherichia coli | 0.187 | 0.094 |
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, it was found that these compounds effectively inhibited tumor growth in vitro and in vivo models by inducing apoptosis through the inhibition of Pim-1 kinase activity. The results indicated a significant reduction in colony formation assays at submicromolar concentrations .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial properties of pyrazolo derivatives demonstrated that certain compounds significantly inhibited biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa by over 80%. This suggests potential applications in treating biofilm-associated infections .
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of 2-methylpyrazole with electrophiles (e.g., nitriles or carbonyl compounds) to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Functionalization at position 6 via cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce aryl/heteroaryl groups .
- Step 3 : Sulfonamide coupling using benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) .
- Key Reagents : Pd catalysts for cross-coupling, DMF/DMSO as solvents, and silica gel chromatography for purification .
Q. What in vitro assays are commonly used to evaluate the antimicrobial activity of such compounds?
- Methodological Answer :
- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum Inhibitory Concentration (MIC) values are determined .
- Antifungal Assays : Use Candida albicans or Aspergillus niger strains, with fluconazole as a positive control .
- Controls : Include sulfathiazole derivatives for baseline comparison due to structural similarities .
Q. How are structural features of this compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent integration and regiochemistry .
- Mass Spectrometry (EI+) : Confirm molecular weight (e.g., m/z 508.42 for related derivatives) .
- IR Spectroscopy : Detect functional groups (e.g., sulfonamide S=O stretches near 1360–1160 cm) .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 3,4-dimethylbenzenesulfonamide)?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5–10 min at 140°C) and improves regioselectivity .
- Catalyst Screening : Test Pd(OAc)/XPhos systems for cross-coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
Q. What strategies are employed to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed cell lines for cytotoxicity).
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) using analogs like N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide .
- Target Profiling : Use kinase inhibition assays or SPR binding studies to identify off-target interactions .
Q. How can computational methods aid in designing analogs with improved bioavailability?
- Methodological Answer :
- Molecular Docking : Screen against crystal structures of targets (e.g., CDK2 or EGFR kinases) using AutoDock Vina .
- ADME Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, tetrahydrofuran-containing analogs show enhanced solubility .
- QSAR Modeling : Correlate substituent electronegativity (e.g., -CF) with cytotoxicity IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
